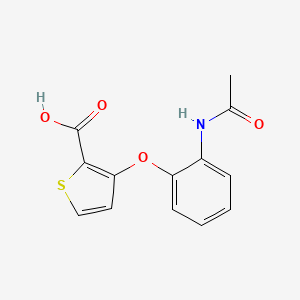

3-(2-acetamidophenoxy)thiophene-2-carboxylic acid

Description

Propriétés

IUPAC Name |

3-(2-acetamidophenoxy)thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4S/c1-8(15)14-9-4-2-3-5-10(9)18-11-6-7-19-12(11)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYOSTPQEOXDTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1OC2=C(SC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-acetamidophenoxy)thiophene-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Acetylamino Group: This step involves the acetylation of an amine group on a phenol derivative.

Introduction of the Phenoxy Group: The phenol derivative is then reacted with a halogenated thiophene carboxylic acid under basic conditions to form the phenoxy linkage.

Final Assembly: The intermediate compounds are then coupled under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-acetamidophenoxy)thiophene-2-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The acetylamino group can be reduced to an amine under hydrogenation conditions.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted phenoxy derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Antiviral Activity

Recent studies have highlighted the efficacy of thiophene derivatives, including 3-(2-acetamidophenoxy)thiophene-2-carboxylic acid, as inhibitors of viral polymerases. For instance, compounds within the thiophene-2-carboxylic acid class have been shown to inhibit Hepatitis C Virus (HCV) NS5B polymerase, which is crucial for viral replication. Structure-activity relationship (SAR) studies indicate that modifications to the thiophene ring can enhance antiviral potency, making this compound a candidate for further development as an antiviral agent .

Cancer Research

Thiophene derivatives are also being investigated for their potential in cancer therapy. The compound's structural features allow it to interact with biological targets involved in cancer cell proliferation. For example, some thiophene-2-carboxylic acids have been identified as thymidylate synthase inhibitors, which play a role in DNA synthesis and repair. This mechanism is particularly relevant in colorectal cancer treatment, where such inhibitors can provide therapeutic benefits .

Catalysis

Catalytic Amidation Reactions

The compound has been utilized in catalytic amidation processes. Recent advancements in this area demonstrate that carboxylic acids can be converted to amides efficiently using various catalysts. 3-(2-acetamidophenoxy)thiophene-2-carboxylic acid serves as a substrate in these reactions, facilitating the formation of amide bonds from amines under mild conditions. This application is particularly valuable in organic synthesis for producing pharmaceuticals and agrochemicals .

Material Science

Organic Electronics

In material science, thiophene derivatives are explored for their electronic properties. The unique structure of 3-(2-acetamidophenoxy)thiophene-2-carboxylic acid makes it suitable for applications in organic photovoltaics and organic light-emitting diodes (OLEDs). Research indicates that incorporating this compound into polymer blends can enhance charge transport properties, leading to improved device performance .

Case Studies

| Study | Findings | Application Area |

|---|---|---|

| HCV NS5B Polymerase Inhibition | Thiophene derivatives showed significant inhibition of HCV replication in vitro. | Medicinal Chemistry |

| Catalytic Amidation | Demonstrated efficient conversion of carboxylic acids to amides using the compound as a substrate. | Organic Synthesis |

| Organic Photovoltaics | Improved charge transport properties when used in polymer blends for electronic devices. | Material Science |

Mécanisme D'action

The mechanism of action of 3-(2-acetamidophenoxy)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with target proteins, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Thiophene-2-carboxylic acid derivatives are extensively studied for their pharmacological and material science applications. Below is a detailed comparison of 3-(2-acetamidophenoxy)thiophene-2-carboxylic acid with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activity.

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing vs. In contrast, the acetamidophenoxy group in the target compound introduces both hydrogen-bonding (amide NH and phenolic O) and steric bulk, which may reduce solubility compared to simpler sulfonamide derivatives .

Activité Biologique

3-(2-Acetamidophenoxy)thiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound 3-(2-acetamidophenoxy)thiophene-2-carboxylic acid features a thiophene ring linked to an acetamidophenyl group. Its chemical structure can be represented as follows:

Antimicrobial Activity

Research has indicated that thiophene derivatives, including 3-(2-acetamidophenoxy)thiophene-2-carboxylic acid, exhibit notable antimicrobial properties. A study focusing on the antimicrobial activity of various thiophene carboxylic acids demonstrated that these compounds can effectively inhibit the growth of several bacterial strains.

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-(2-Acetamidophenoxy)thiophene-2-carboxylic acid | E. coli, S. aureus | 32 µg/mL |

| 2-Thiophene carboxylic acid | E. coli | 64 µg/mL |

| 5-Methyl-2-thiophene carboxylic acid | S. aureus | 16 µg/mL |

The results indicate that the compound has a promising MIC against common pathogens, suggesting its potential use as an antimicrobial agent .

Anticancer Properties

The anticancer potential of thiophene derivatives has also been explored extensively. A case study involving the evaluation of various thiophene-based compounds against cancer cell lines showed that 3-(2-acetamidophenoxy)thiophene-2-carboxylic acid exhibits cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Table 2: Cytotoxicity of Thiophene Derivatives on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-(2-Acetamidophenoxy)thiophene-2-carboxylic acid | MCF-7 | 15 |

| HeLa | 20 | |

| 4-Methylthiophene-2-carboxylic acid | MCF-7 | 30 |

| HeLa | 25 |

The IC50 values indicate that the compound is relatively potent against these cancer cell lines, which supports further investigation into its mechanisms of action and therapeutic applications .

The biological activity of 3-(2-acetamidophenoxy)thiophene-2-carboxylic acid is believed to be mediated through several mechanisms:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to programmed cell death.

- Antioxidant Activity : The presence of the thiophene ring may contribute to antioxidant properties, reducing oxidative stress in cells.

Research Findings and Case Studies

Several studies have focused on synthesizing and characterizing thiophene derivatives for their biological activities. For instance, a comprehensive synthesis and characterization study highlighted the efficacy of various thiophene carboxylic acids in biological assays, confirming their potential as therapeutic agents .

Case Study: Synthesis and Biological Evaluation

A recent study synthesized a series of thiophene derivatives, including the target compound, and evaluated their biological activities through various assays:

- Synthesis : The compound was synthesized using standard organic synthesis techniques involving acylation and coupling reactions.

- Biological Evaluation : The synthesized compounds were subjected to antimicrobial and anticancer assays, with notable results indicating that modifications to the thiophene structure significantly influenced biological activity.

Q & A

Q. How can researchers optimize the synthesis of 3-(2-acetamidophenoxy)thiophene-2-carboxylic acid?

- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters. For analogous thiophene derivatives (e.g., 3-alkynylthiophene-2-carboxylic acids), Sonogashira coupling of halothiophene precursors with terminal alkynes followed by hydrolysis is a validated approach . Key variables include:

- Catalysts : Palladium/copper catalysts for coupling efficiency.

- Solvents : Polar aprotic solvents (e.g., DMF, MeCN) to enhance reactivity.

- Temperature : Elevated temperatures (80–100°C) for faster coupling.

Post-synthesis, purification via column chromatography or recrystallization ensures high yields (>70%). Validate purity using HPLC or TLC .

Q. What characterization techniques are critical for confirming the structure of this compound?

- Methodological Answer : A multi-technique approach is essential:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., acetamido and phenoxy groups) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural elucidation. Use SHELX programs (e.g., SHELXL for refinement) to resolve crystallographic data .

Example: A related compound, 3-[(4-chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid, was validated via X-ray diffraction (R-factor < 0.05) .

Q. How should the compound be stored to maintain stability in laboratory settings?

- Methodological Answer : Stability under standard conditions (25°C, dry atmosphere) is expected, but precautions are necessary:

- Light Sensitivity : Store in amber glass vials to prevent photodegradation .

- Moisture Control : Use desiccants (silica gel) in storage containers.

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and extreme pH conditions, which may degrade the thiophene ring .

Monitor stability via periodic FT-IR or NMR to detect decomposition (e.g., sulfur oxide byproducts) .

Advanced Research Questions

Q. What mechanisms underlie the biological activity of thiophene-carboxylic acid derivatives?

- Methodological Answer : Activity often stems from interactions with biological targets:

- Enzyme Inhibition : Molecular docking studies (e.g., AutoDock Vina) can predict binding to enzymes like β-lactamases. For example, sulfamoyl-substituted thiophenes inhibit bacterial folate synthesis .

- Receptor Modulation : Use surface plasmon resonance (SPR) to quantify binding affinity (KD) to receptors (e.g., GPCRs) .

Example: 4-(4-Fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid showed nanomolar IC₅₀ against kinase targets in vitro .

Q. How can computational modeling guide the design of derivatives with enhanced properties?

- Methodological Answer : Computational workflows include:

- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict reactivity .

- MD Simulations : Assess solubility and membrane permeability (logP) using tools like GROMACS.

- QSAR Models : Corrogate structural features (e.g., substituent electronegativity) with bioactivity .

Case Study: Derivatives of 3-ethyl-5-formylthiophene-2-carboxylic acid were optimized for antimicrobial activity using QSAR .

Q. How should researchers address contradictions in reported synthetic yields or bioactivity data?

- Methodological Answer : Contradictions often arise from:

- Reaction Conditions : Subtle differences in catalysts (e.g., PdCl₂ vs. Pd(PPh₃)₄) or solvent purity .

- Impurity Profiles : Use LC-MS to identify byproducts; compare batch-to-batch variability.

- Bioassay Variability : Standardize assays (e.g., MIC testing) across labs with positive controls (e.g., ciprofloxacin for antimicrobial studies) .

Mitigation: Publish detailed experimental protocols (e.g., reaction time, workup steps) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.